

Emodepside: A Technical Guide to the Semi-Synthetic Cyclooctadepsipeptide Anthelmintic

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Emodepside is a semi-synthetic derivative of PF1022A, a natural metabolite of the fungus Mycelia sterilia.[1] As a member of the cyclooctadepsipeptide class of compounds, it possesses a novel mechanism of action, rendering it effective against a broad spectrum of gastrointestinal nematodes, including strains resistant to other anthelmintic classes.[1][2] This technical guide provides an in-depth overview of emodepside, focusing on its synthesis, dual-target mechanism of action involving the latrophilin receptor and the SLO-1 potassium channel, and a summary of key experimental data and protocols relevant to its study and development.

Core Compound Characteristics

Emodepside is synthesized by attaching a morpholine ring to the para position of each of the two D-phenyllactic acid residues of the parent compound, PF1022A.[3][4] This modification enhances its anthelmintic properties.[5]



Property	Value	Reference
Molecular Formula	C60H90N6O14	[6]
Molecular Weight	1119.39 g/mol	[6]
LogP (octanol/water)	4.9 (pH 7)	[6]
Water Solubility	5.2 mg/L (pH 7)	[6]

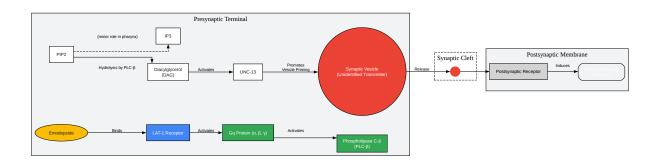
Mechanism of Action

Emodepside exerts its paralytic effect on nematodes through a unique dual-target mechanism, engaging both a G-protein coupled receptor and an ion channel. This multifaceted approach is believed to contribute to its broad efficacy and ability to overcome resistance to other anthelmintics.[7][8]

The Latrophilin Receptor (LAT-1) Signaling Pathway

In the nematode pharynx, emodepside binds to the presynaptic latrophilin receptor (LAT-1), a Gq-protein coupled receptor.[1][9] This binding event initiates a signaling cascade that leads to the release of an unidentified inhibitory neurotransmitter, resulting in the paralysis of the pharyngeal muscles and cessation of feeding.[1]





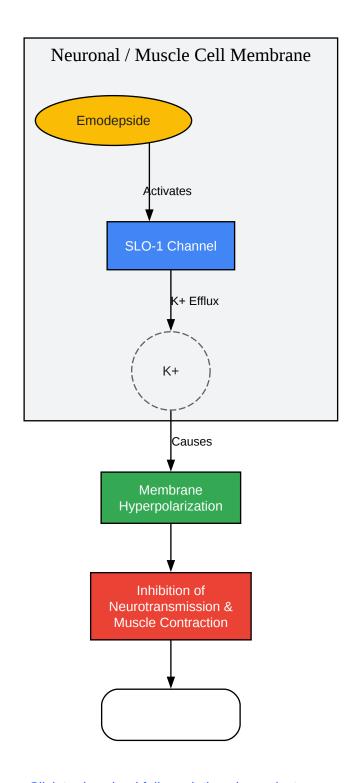
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Figure 1: Emodepside's signaling pathway via the LAT-1 receptor in the nematode pharynx.

The SLO-1 Potassium Channel

Emodepside also directly or indirectly activates SLO-1, a large-conductance Ca2+-activated potassium channel, on body wall muscle and neurons.[10][11] This activation leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane.[12] The hyperpolarized state inhibits neuronal firing and muscle contraction, leading to flaccid paralysis of the nematode.[8][12] This pathway is considered essential for emodepside's effects on locomotion and reproduction.[11]





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Figure 2: Emodepside's mechanism of action via the SLO-1 potassium channel.

Quantitative Efficacy Data



Emodepside has demonstrated potent activity against a wide range of nematode species, including larval and adult stages.

Table 1: In Vitro Activity of Emodepside (IC50 Values)

Nematode Species	Life Stage	Incubation Time	IC50 (μM)	Reference
Trichuris muris	L1 Larvae	24 h	3.7	[1]
Trichuris muris	Adult	24 h	< 0.3	[1]
Ancylostoma ceylanicum	Adult	24 h	< 0.005	[1]
Necator americanus	Adult	24 h	< 0.005	[1]
Heligmosomoide s polygyrus	L3 Larvae	24 h	< 1.0	[1]
Strongyloides ratti	L3 Larvae	24 h	< 1.0	[1]
Brugia malayi (Adult)	-	60 min	0.447	[8]

Table 2: In Vivo Efficacy of Emodepside



Host	Nematode Species	Dose (mg/kg, oral)	Efficacy (Worm Burden Reduction)	ED50 (mg/kg)	Reference
Mouse	Trichuris muris	2.5	69.6%	1.2	[1]
Mouse	Trichuris muris	10	85.9%	1.2	[1]
Mouse	Trichuris muris	75	100%	1.2	[1]
Hamster	Ancylostoma ceylanicum	2.5	100%	-	[1]
Hamster	Necator americanus	2.5	100%	-	[1]
Hamster	Necator americanus	10	100%	-	[1]
Dog	Trichuris vulpis	0.5 - 2.0	Highly effective	-	[13]
Cat	Toxocara cati	3.0 (topical)	100%	-	[14]

Table 3: Human Clinical Trial Efficacy

Condition	Dose	Comparator	Cure Rate (Emodepsid e)	Cure Rate (Comparato r)	Reference
Trichuris trichiura (Whipworm)	5 mg	Albendazole	85%	17%	[7]

Pharmacokinetic Profiles



The pharmacokinetic properties of emodepside have been studied in several species, including humans. It is characterized by rapid absorption and a very long terminal half-life.

Table 4: Pharmacokinetic Parameters of Emodepside

Species	Formulati on	Dose	Cmax	Tmax (median)	Terminal Half-life	Referenc e
Human	Liquid (fasting)	1 - 40 mg	Dose- proportiona I	Shorter than tablet	> 500 hours	[9]
Human	IR Tablet (fasting)	5 mg / 20 mg	Less than dose- proportiona I	Longer than liquid	> 500 hours	[9]
Dog	Oral	1 mg/kg	-	-	Median: 33.2 - 66.3 hours	[15]
Rat	Oral	-	-	-	-	[16]
Cat	Topical	3 mg/kg	-	-	-	[14]

Note: Cmax and Tmax values vary significantly with formulation and feeding status. IR = Immediate Release.

Toxicology and Safety

Emodepside is generally well-tolerated, though some adverse effects have been noted, particularly at higher doses.

Table 5: Safety and Toxicology Data



Study Type	Species	NOAEL (No Observed Adverse Effect Level)	Key Findings	Reference
4-week repeat oral dose	Dog, Rat	5 mg/kg/day	-	[17]
Acute administration (fasted)	Rat	10 mg/kg (for nervous system effects)	-	[17]
Human Phase I	Human	Well-tolerated up to 40 mg single dose	Main adverse effects: mild, transient visual disturbances.	[7][9]
MDR1-mutant animals	Dog	-	Animals with the P-glycoprotein defect may exhibit neurological symptoms.	[7]

Experimental Protocols

The following sections provide summaries of methodologies for key experiments used in the evaluation of emodepside.

Semi-Synthesis of Emodepside from PF1022A

The synthesis of emodepside from its natural precursor, PF1022A, is a multi-step process. While specific industrial protocols are proprietary, published patent literature outlines the general chemical strategy.

Principle: The core process involves the chemical modification of the two D-phenyllactic acid units within the PF1022A macrocycle to introduce morpholine rings at the para-positions.

Generalized Steps:



- Nitration: PF1022A is subjected to nitration to introduce nitro groups at the para-position of the phenyl rings.
- Reduction: The nitro groups are then reduced to form aniline (amino) groups.
- N,N-bis-alkylation: The aniline groups are reacted with a suitable ethereal bis-electrophile (e.g., containing Cl, Br, OTs, or OMs leaving groups) or undergo reductive amination with an appropriate aldehyde to construct the morpholine rings.[18]
- Purification: The final product, emodepside, is purified, often via crystallization, to remove unreacted starting materials and byproducts.[18]

Note: Alternative "green chemistry" approaches that are chromatography-free and precious metal-free have also been developed.[18]

In Vitro Anthelmintic Activity Assay (Adult Worm Motility)

This protocol is a generalized method for assessing the direct effect of emodepside on the viability and motility of adult nematodes.

Materials:

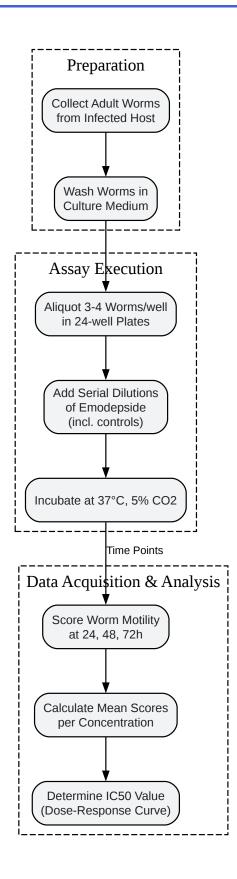
- Adult nematodes (e.g., H. polygyrus, A. ceylanicum)
- 24-well culture plates
- Culture medium (e.g., RPMI-1640 supplemented with antibiotics)
- Emodepside stock solution (in DMSO)
- Solvent control (DMSO)
- Positive control (e.g., Levamisole)
- Incubator (37°C, 5% CO2)
- Inverted microscope



Procedure:

- Worm Collection: Collect adult worms from the intestines of infected host animals (e.g., mice, hamsters) at the appropriate time post-infection.
- Washing: Wash the worms several times in pre-warmed culture medium to remove host debris.
- Assay Setup: To each well of a 24-well plate, add 2.5 mL of culture medium. Place 3-4 adult worms into each well.
- Compound Addition: Prepare serial dilutions of emodepside in culture medium from the stock solution. Add the diluted compound to the appropriate wells. Include wells for solvent control (medium with DMSO) and positive control.
- Incubation: Incubate the plates at 37°C in a 5% CO2 atmosphere.
- Motility Scoring: At specified time points (e.g., 24, 48, 72 hours), examine the worms under an inverted microscope. Score their motility/viability based on a predefined scale (e.g., 3 = normal movement, 2 = reduced movement, 1 = severely reduced movement/twitching only, 0 = dead/no movement).
- Data Analysis: Calculate the mean score for each concentration. Determine the IC50 value (the concentration that inhibits motility by 50%) using appropriate software (e.g., GraphPad Prism).[1]





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Figure 3: General experimental workflow for an in vitro adult worm motility assay.



In Vivo Efficacy Testing in a Rodent Model (e.g., T. muris in Mice)

This protocol outlines the assessment of emodepside's efficacy in reducing worm burdens in an infected animal model.

Materials:

- · Laboratory mice
- Infective T. muris eggs
- Emodepside formulation for oral gavage
- Vehicle control
- Gavage needles
- Cages with raised mesh floors for feces collection
- Dissection tools

Procedure:

- Infection: Infect mice with a standardized number of embryonated T. muris eggs via oral gavage.
- Acclimatization: Allow the infection to establish for the required period (e.g., 6 weeks).
- Grouping: Randomly assign infected mice to treatment groups (e.g., vehicle control, emodepside at 2.5, 10, 75 mg/kg). Typically use 5-10 mice per group.
- Treatment: Administer a single oral dose of the emodepside formulation or vehicle to the respective groups.
- Feces Collection: For worm expulsion rate (WER) studies, collect all feces passed by each mouse for 72 hours post-treatment and count the expelled worms.



- Necropsy: At a predetermined time point (e.g., 7 days post-treatment), euthanize the mice.
- Worm Burden Count: Dissect the relevant section of the gastrointestinal tract (e.g., cecum and colon for T. muris) and carefully count the number of remaining worms.
- Data Analysis: Calculate the mean worm burden for each group. Determine the percentage Worm Burden Reduction (WBR) for each treatment group relative to the vehicle control group. Calculate the ED50 (effective dose to reduce worm burden by 50%) using statistical software.[1]

Electrophysiology (Two-Electrode Voltage Clamp in Xenopus Oocytes)

This method is used to directly measure the effect of emodepside on the function of heterologously expressed ion channels like SLO-1.

Principle: The gene for a specific nematode SLO-1 channel is expressed in Xenopus oocytes. Two microelectrodes are inserted into the oocyte to clamp the membrane potential at a set voltage and measure the ionic currents flowing through the expressed channels.

Generalized Steps:

- Oocyte Preparation: Harvest oocytes from a female Xenopus laevis frog.
- cRNA Injection: Inject the oocytes with cRNA encoding the nematode SLO-1 channel of interest.
- Incubation: Incubate the oocytes for several days to allow for channel protein expression in the cell membrane.
- Electrophysiological Recording:
 - Place an oocyte in a recording chamber perfused with a specific buffer solution.
 - Insert two microelectrodes (one for voltage sensing, one for current injection) into the oocyte.



- Using a voltage-clamp amplifier, hold the membrane potential at a set value (e.g., -60mV)
 and apply voltage steps to elicit channel opening (e.g., steps from -100mV to +90mV).
- Record the baseline currents.
- Compound Application: Perfuse the chamber with a solution containing emodepside (e.g., 100 nM).
- Post-Compound Recording: After a set incubation time (e.g., 12 minutes), repeat the voltagestep protocol and record the currents in the presence of emodepside.
- Data Analysis: Compare the current amplitudes and voltage-activation profiles before and after emodepside application to determine its effect (e.g., enhancement of current, shift in activation voltage).[19]

Conclusion

Emodepside stands out as a significant anthelmintic agent due to its novel dual-target mechanism of action, which confers a broad spectrum of activity and the ability to overcome resistance to established drug classes. Its potent efficacy has been demonstrated in extensive preclinical in vitro and in vivo models and is now being validated in human clinical trials for neglected tropical diseases. The data presented in this guide underscore its potential as a next-generation treatment for parasitic nematode infections. Further research into its complex interaction with SLO-1 channels and the full scope of its clinical applications will be crucial for maximizing its therapeutic impact in both veterinary and human medicine.

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